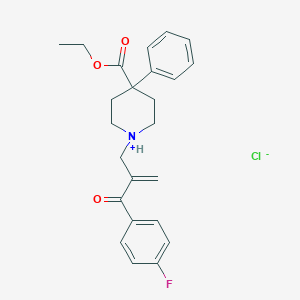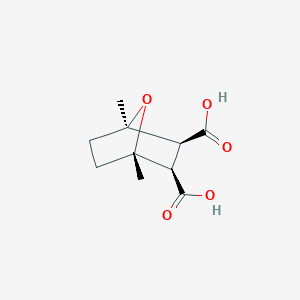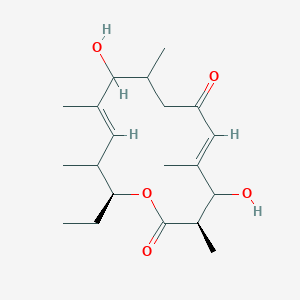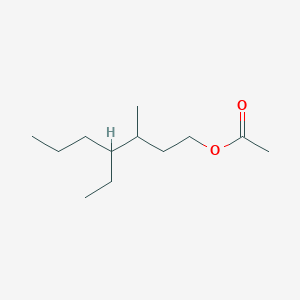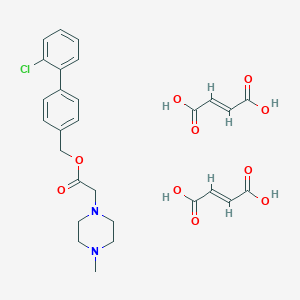
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of MCL-1, which is an anti-apoptotic protein that is overexpressed in many types of cancer cells.
Scientific Research Applications
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by selectively inhibiting the anti-apoptotic function of this compound. This compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and has shown promising results in preclinical studies.
Mechanism of Action
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor works by binding to the BH3-binding groove of this compound, which is a critical site for its anti-apoptotic function. This binding prevents the interaction of this compound with pro-apoptotic proteins, such as BAK and BIM, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as ABT-737 and ABT-263, which target other anti-apoptotic proteins. In addition, this compound inhibitor has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor is its specificity for this compound, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. Furthermore, the combination of this compound inhibitor with other chemotherapeutic agents may enhance its therapeutic potential in cancer therapy. Finally, the development of this compound inhibitor as a targeted therapy for specific types of cancer, such as leukemia and lymphoma, is an area of active research.
Synthesis Methods
The synthesis of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor involves the reaction of 4-bromo-2'-chlorobiphenyl with 4-methylpiperazine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride to form the acetoxymethyl derivative. Finally, the maleic acid salt of the compound is obtained by reacting the acetoxymethyl derivative with maleic acid in ethanol.
properties
CAS RN |
109523-90-2 |
|---|---|
Molecular Formula |
C28H31ClN2O10 |
Molecular Weight |
591 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(4-methylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C20H23ClN2O2.2C4H4O4/c1-22-10-12-23(13-11-22)14-20(24)25-15-16-6-8-17(9-7-16)18-4-2-3-5-19(18)21;2*5-3(6)1-2-4(7)8/h2-9H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
TXRGUYWDTUOMMG-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
synonyms |
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




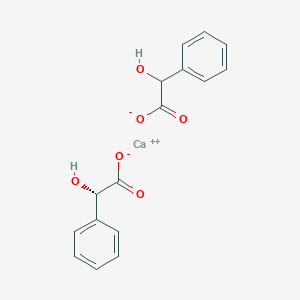
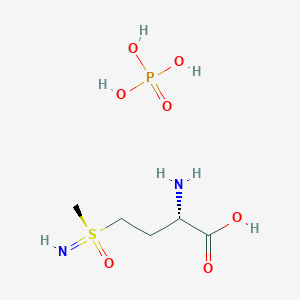
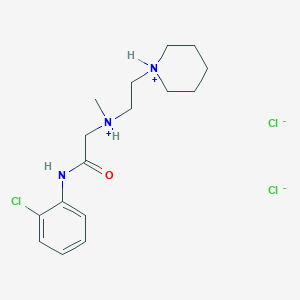


![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
